molecular formula C10H9F3O3 B2653011 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid CAS No. 1890024-84-6

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid

Cat. No. B2653011
CAS RN: 1890024-84-6
M. Wt: 234.174
InChI Key: GTQFVTJKKODBQR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is a chemical compound with the CAS Number: 1890024-84-6 . It has a molecular weight of 234.17 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.17 . Its IUPAC name is 3,3,3-trifluoro-2-(4-hydroxybenzyl)propanoic acid . The InChI code is 1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16) .

Scientific Research Applications

Nonsteroidal Antiandrogens Synthesis

One study explores the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with trifluoromethyl groups. These compounds exhibit partial androgen agonist activity or pure antagonism, contributing to the development of treatments for androgen-responsive conditions (Tucker et al., 1988).

Oxidation of Secondary Alcohols

Another research focus is on the kinetics of the oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol and its derivatives, by potassium tetraoxoferrate(VI). The products of these reactions are ketones, showcasing the utility of these compounds in chemical synthesis (Norcross et al., 1997).

Enhancing Reactivity of –OH Bearing Molecules

Research also includes the use of phloretic acid, a compound related to 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is crucial for developing materials with specific properties, offering a sustainable alternative to phenol (Trejo-Machin et al., 2017).

Synthesis of Organosilicon(Phosphorus)-Containing N-Heterocycles

The synthesis of new organosilicon(phosphorus)-containing N-heterocycles through reactions involving tris(trimethylsilyl) phosphite and N-formyl N-heterocycles highlights another application. This process showcases the compound's utility in creating functionalized materials under mild conditions (Prishchenko et al., 2017).

Lipid Peroxidation Product Analysis

Lastly, the study of lipid peroxidation products such as 4-Hydroxy-2-nonenal (HNE), derived from the oxidative degradation of polyunsaturated fatty acids, which can be linked to the chemistry of fluorinated compounds, is essential in understanding cellular damage and disease mechanisms (Spickett, 2013).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQFVTJKKODBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid

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